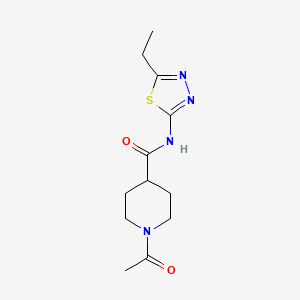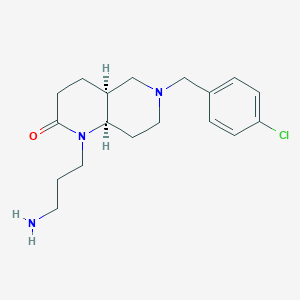![molecular formula C17H20ClN3O2 B5487713 N-(3-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B5487713.png)
N-(3-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group, a furan ring, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of furan-2-ylmethylamine with piperazine under controlled conditions to form the furan-2-ylmethylpiperazine intermediate.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl and furan groups may contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfuryl N-(4-chlorophenyl)carbamate: Similar structure but with a carbamate group instead of an acetamide.
Furfuryl N-(2-chlorophenyl)carbamate: Similar structure with a different position of the chlorine atom.
Furfuryl N-(3,4-dichlorophenyl)carbamate: Contains two chlorine atoms on the phenyl ring.
Uniqueness
N-(3-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide is unique due to its combination of a chlorophenyl group, a furan ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-14-3-1-4-15(11-14)19-17(22)13-21-8-6-20(7-9-21)12-16-5-2-10-23-16/h1-5,10-11H,6-9,12-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTZBPMZFKQKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B5487639.png)

![4-{2-[(3-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5487653.png)
![4-methoxy-N-(1-methyl-4-piperidinyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5487659.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5487664.png)
![methyl N-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-D-alaninate](/img/structure/B5487671.png)
amino]propanamide](/img/structure/B5487691.png)
![3-benzyl-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5487697.png)
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B5487709.png)
![1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea](/img/structure/B5487721.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5487722.png)

![(3Z)-5-(4-bromophenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one](/img/structure/B5487729.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5487731.png)
